

Introduction: Vasoactive Intestinal Peptide (VIP) and its Receptors

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Compound of Interest

Compound Name: *[D-P-CL-Phe6,leu17]-vip tfa*

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Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily.[1] It is widely distributed throughout the central and peripheral nervous systems and is involved in a vast array of biological functions.[2] VIP's physiological effects are diverse, including vasodilation, regulation of gastrointestinal motility and secretion, hormone secretion, and modulation of the immune system.[1][2][3] These actions are mediated by its interaction with specific G protein-coupled receptors (GPCRs).

There are two primary high-affinity receptors for VIP, designated VPAC1 and VPAC2.[1][4] Both receptors bind VIP and the structurally related Pituitary Adenylate Cyclase-Activating Peptide (PACAP) with similar high affinity.[5] A third receptor, the PAC1 receptor, binds PACAP with much higher affinity than VIP.[5]

- VPAC1 Receptors are found in various tissues including the intestine, liver, lungs, brain, and on T lymphocytes.[5][6] They are frequently overexpressed in many types of cancer.[7][8]
- VPAC2 Receptors are predominantly located in smooth muscle tissues, the hippocampus, and the spinal cord.[5]

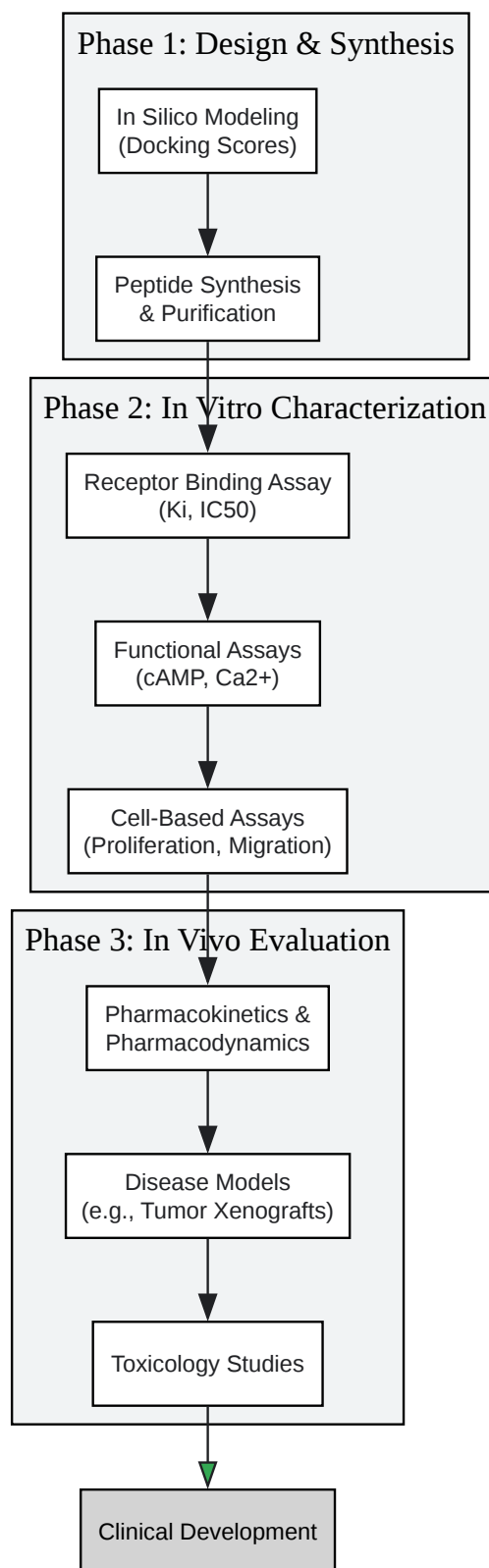
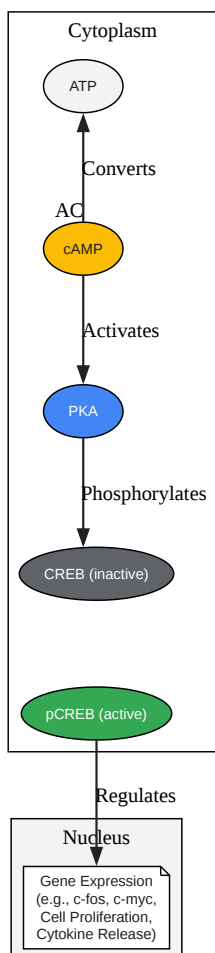
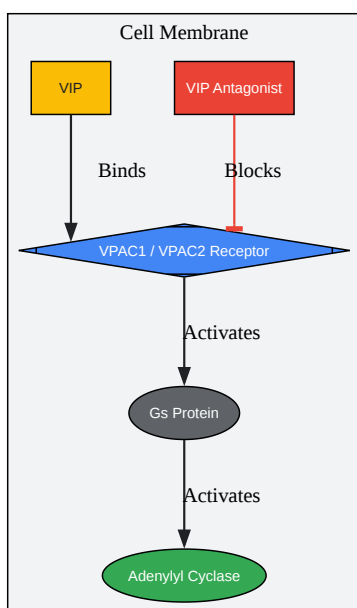
The development of antagonists that can selectively block these receptors has provided crucial tools for elucidating the physiological roles of VIP and has opened new avenues for therapeutic intervention in various diseases.

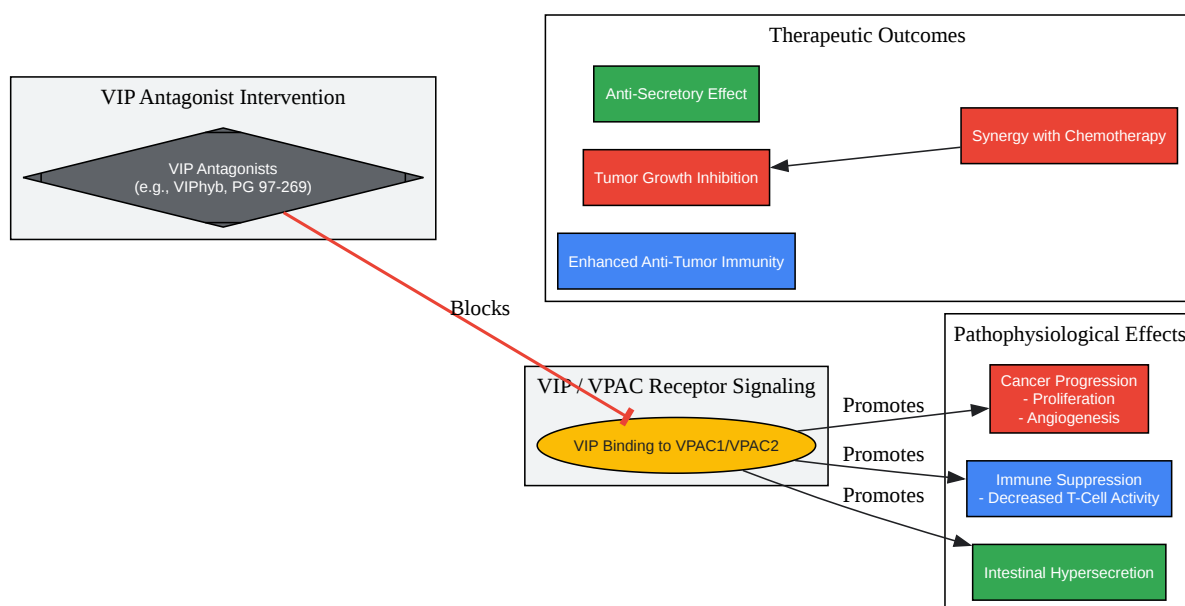
The VIP Signaling Pathway

VIP receptors are class II G protein-coupled receptors.^[1] The canonical signaling pathway initiated upon VIP binding primarily involves the activation of adenylyl cyclase through a stimulatory G protein (Gs).^{[1][9]} This leads to a cascade of intracellular events:

- **Receptor Activation:** VIP binds to the extracellular domain of a VPAC receptor.
- **G Protein Coupling:** The activated receptor couples with the Gs alpha subunit, causing it to release GDP and bind GTP.
- **Adenylyl Cyclase Activation:** The activated Gs-alpha subunit stimulates the membrane-bound enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).^[10]
- **PKA Activation:** The increase in intracellular cAMP concentration activates Protein Kinase A (PKA).^[1]
- **Downstream Phosphorylation:** PKA phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.^{[1][11][12]}

In addition to the primary Gs/cAMP pathway, VIP receptor activation can also modulate other signaling cascades, including the phospholipase C (PLC)/Ca²⁺, ERK, and Akt pathways, depending on the cell type and context.^{[5][13]} VIP antagonists function by binding to VPAC receptors, thereby preventing VIP from initiating this signaling cascade.^[10]





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